tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate
CAS No.:
Cat. No.: VC13686311
Molecular Formula: C12H13BrN2O3
Molecular Weight: 313.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrN2O3 |
|---|---|
| Molecular Weight | 313.15 g/mol |
| IUPAC Name | tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate |
| Standard InChI | InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-10-5-7(16)4-9(13)8(10)6-14-15/h4-6,16H,1-3H3 |
| Standard InChI Key | XMLXOHYLCWBWAA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features an indazole core—a bicyclic aromatic system comprising fused benzene and pyrazole rings. The tert-butyl carbamate group at N1 provides steric protection, enhancing metabolic stability in biological systems. The bromine atom at position 4 and hydroxyl group at position 6 introduce electronic and solubility modifications, respectively, which are critical for its reactivity and interactions.
Key molecular descriptors include:
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SMILES: CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br
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InChIKey: XMLXOHYLCWBWAA-UHFFFAOYSA-N
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IUPAC Name: tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate
Synthesis and Optimization
Synthetic Pathways
Although explicit protocols for tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate are scarce, indazole syntheses typically involve cyclization or substitution reactions. A plausible route includes:
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Indazole Core Formation: Cyclization of o-bromophenylhydrazine derivatives under acidic conditions.
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Bromination: Electrophilic aromatic substitution at position 4 using brominating agents like NBS.
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Hydroxylation: Directed ortho-hydroxylation via metal-catalyzed oxidation .
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Carbamate Protection: Reaction with tert-butyl dicarbonate to install the Boc group at N1 .
Industrial-Scale Considerations
Large-scale production would prioritize cost efficiency and yield optimization:
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Continuous Flow Reactors: Enhance reaction control and scalability for bromination and hydroxylation steps .
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Catalytic Systems: Palladium catalysts for regioselective functionalization .
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Purification Techniques: Chromatography or recrystallization to achieve >95% purity.
Chemical Reactivity and Applications
Reactivity Profile
The compound’s functional groups enable diverse transformations:
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Nucleophilic Substitution: Bromine at C4 can be displaced by amines or alkoxides .
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Oxidation/Reduction: Hydroxyl group at C6 may be oxidized to a ketone or protected as an ether.
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Cross-Coupling: Suzuki-Miyaura coupling with boronic acids to form biaryl structures .
Materials Science
The indazole scaffold’s conjugated π-system lends itself to optoelectronic applications:
Biological and Toxicological Considerations
In Vitro Studies
As a research-grade compound, tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate is restricted to in vitro applications . Preliminary assays suggest:
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Cytotoxicity: Moderate activity against HeLa cells (IC₅₀ ~20 µM) .
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Enzyme Interactions: Potential inhibition of cytochrome P450 isoforms.
Future Directions and Challenges
Research Gaps
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Mechanistic Studies: Elucidate binding modes with biological targets.
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Thermodynamic Data: Measure melting points, solubility, and partition coefficients.
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